An In-depth Technical Guide to the Physicochemical Properties of N-(5-bromo-6-methyl-2-pyridinyl)propanamide
An In-depth Technical Guide to the Physicochemical Properties of N-(5-bromo-6-methyl-2-pyridinyl)propanamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the compound N-(5-bromo-6-methyl-2-pyridinyl)propanamide. Recognizing the critical role of these parameters in drug discovery and development, this document details the theoretical and practical aspects of key molecular descriptors. It is designed to be a valuable resource for researchers, offering not only foundational knowledge but also actionable experimental protocols for the in-house characterization of this and similar molecules. The synthesis, structural elucidation, and determination of properties such as melting point, solubility, pKa, and lipophilicity are discussed with an emphasis on methodological rigor and data integrity.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates in the development pipeline is the suboptimal physicochemical profile of drug candidates. Properties such as solubility, lipophilicity, and ionization state are not mere data points; they are fundamental determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, a thorough understanding and early characterization of these attributes are paramount.
N-(5-bromo-6-methyl-2-pyridinyl)propanamide, a substituted pyridinylamide, presents a chemical scaffold of interest in medicinal chemistry. The presence of a bromine atom, a methyl group, and a propanamide side chain on the pyridine ring suggests a nuanced interplay of electronic and steric factors that will govern its behavior in biological systems. This guide provides a framework for the comprehensive evaluation of its key physicochemical properties.
Molecular Identity and Structural Elucidation
A foundational step in the characterization of any compound is the unambiguous confirmation of its chemical structure. For N-(5-bromo-6-methyl-2-pyridinyl)propanamide, a combination of spectroscopic techniques is essential for structural verification and purity assessment.
Table 1: Molecular Identifiers for N-(5-bromo-6-methyl-2-pyridinyl)propanamide
| Identifier | Value | Source |
| CAS Number | 638140-68-8 | ChemBridge Corporation[1] |
| Molecular Formula | C₉H₁₁BrN₂O | Sigma-Aldrich[2] |
| Molecular Weight | 243.1 g/mol | Sigma-Aldrich[2] |
| InChI | 1S/C9H11BrN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13) | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Proposed Synthesis
Caption: Proposed synthesis of N-(5-bromo-6-methyl-2-pyridinyl)propanamide.
Spectroscopic Characterization
¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms. The expected chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the ethyl protons of the propanamide group. The chemical shifts will be influenced by the electronic effects of the bromo and amide substituents.
-
¹³C NMR: The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be particularly informative about the substitution pattern.
IR spectroscopy is a rapid and effective method for identifying key functional groups.
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N-H Stretch: A characteristic absorption band is expected in the region of 3200-3400 cm⁻¹ for the secondary amide.
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C=O Stretch (Amide I): A strong absorption band should be present around 1650-1680 cm⁻¹.
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N-H Bend (Amide II): An absorption is expected around 1520-1570 cm⁻¹.
-
Aromatic C=C and C=N Stretches: These will appear in the 1400-1600 cm⁻¹ region.
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.1 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
Core Physicochemical Properties: Experimental Determination
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of N-(5-bromo-6-methyl-2-pyridinyl)propanamide. These protocols are designed to be self-validating and are based on established methodologies in the field.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically have a sharp melting range of 1-2°C.
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Sample Preparation: Finely powder a small amount of the crystalline solid.[3]
-
Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample to introduce a small amount of material.[4]
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[4]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[5]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate subsequent determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute) as the melting point is approached.[4]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[3]
Solubility
Solubility is a critical parameter that influences a drug's bioavailability. Kinetic solubility is often measured in early drug discovery as a high-throughput alternative to thermodynamic solubility.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.[7]
-
Filtration/Centrifugation: Separate any precipitate from the solution. This can be achieved by centrifugation of the plate or by using a filter plate.
-
UV Absorbance Measurement: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the UV absorbance at the wavelength of maximum absorbance (λ_max) for the compound.[7]
-
Concentration Determination: Create a calibration curve using known concentrations of the compound in a mixture of DMSO and PBS that mimics the final assay conditions. Use this curve to determine the concentration of the compound in the filtered solutions.
-
Solubility Determination: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caption: Workflow for the determination of kinetic solubility.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pyridine nitrogen in N-(5-bromo-6-methyl-2-pyridinyl)propanamide is expected to be basic.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).[8]
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well, followed by the different pH buffers.[9]
-
UV-Vis Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.[8]
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these wavelengths against pH.
-
Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.[9]
-
Lipophilicity (logP/logD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous environment. It is a key determinant of membrane permeability and metabolic clearance. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common high-throughput method for estimating logP.[10]
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).[11]
-
Standard Preparation: Prepare solutions of a set of standard compounds with known logP values.
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent.
-
Chromatographic Analysis: Inject the standards and the test compound onto the HPLC system and record their retention times.
-
Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Calibration Curve: Plot the log(k') of the standards against their known logP values to generate a calibration curve.
-
logP Determination: Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.[12]
Caption: Workflow for the estimation of logP by RP-HPLC.
Potential Biological Relevance and Applications
While specific biological activity data for N-(5-bromo-6-methyl-2-pyridinyl)propanamide is not extensively documented in publicly available literature, the structural motifs present in the molecule are found in compounds with a range of biological activities. For instance, various substituted pyridine and amide-containing compounds have been investigated for their potential as antimicrobial and anti-inflammatory agents.[13] Furthermore, related brominated aromatic compounds have been explored for their potential in anticancer drug design.[14] The physicochemical properties determined through the protocols outlined in this guide will be instrumental in designing and interpreting the results of any future biological screening of this compound.
Conclusion
The comprehensive physicochemical characterization of N-(5-bromo-6-methyl-2-pyridinyl)propanamide is a critical endeavor for any research or development program involving this molecule. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality data on its melting point, solubility, pKa, and lipophilicity. This information is not only essential for ensuring the identity and purity of the compound but also serves as a predictive tool for its pharmacokinetic and pharmacodynamic behavior. By adhering to these methodologically sound practices, researchers can make more informed decisions, thereby accelerating the path from discovery to potential application.
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